molecular formula C12H10BrNS B13927413 3-Bromo-5-(p-tolylthio)pyridine

3-Bromo-5-(p-tolylthio)pyridine

Cat. No.: B13927413
M. Wt: 280.19 g/mol
InChI Key: AWZSBWKISXPDEL-UHFFFAOYSA-N
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Description

3-Bromo-5-(p-tolylthio)pyridine is an organic compound with the molecular formula C12H10BrNS and a molecular weight of 280.18 g/mol It is a derivative of pyridine, featuring a bromine atom at the 3-position and a p-tolylthio group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine with hydrobromic acid and hydrogen peroxide to produce 3-bromopyridine . This intermediate can then undergo a substitution reaction with p-tolylthiol in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of 3-Bromo-5-(p-tolylthio)pyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. The process typically involves the use of readily available reagents and mild reaction conditions to ensure scalability and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(p-tolylthio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products depend on the nucleophile used, such as substituted pyridines.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

3-Bromo-5-(p-tolylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(p-tolylthio)pyridine involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve binding to proteins or nucleic acids, affecting their function and activity .

Properties

Molecular Formula

C12H10BrNS

Molecular Weight

280.19 g/mol

IUPAC Name

3-bromo-5-(4-methylphenyl)sulfanylpyridine

InChI

InChI=1S/C12H10BrNS/c1-9-2-4-11(5-3-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3

InChI Key

AWZSBWKISXPDEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=CN=C2)Br

Origin of Product

United States

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